(R)-3-(1-amino-2,2-dimethylpropyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-[(1R)-1-amino-2,2-dimethylpropyl]aniline |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7,10H,12-13H2,1-3H3/t10-/m0/s1 |
InChI Key |
KDDHRDRIZADTIU-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC(=CC=C1)N)N |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)N)N |
Origin of Product |
United States |
Advanced Characterization and Analytical Methodologies for Chiral Amines
Spectroscopic Techniques for Structural and Stereochemical Elucidation
Spectroscopic methods are indispensable for the structural characterization of (R)-3-(1-amino-2,2-dimethylpropyl)aniline, offering insights into its atomic connectivity, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and conformation of this compound in solution. While specific spectral data for this compound is not extensively published in public literature, the expected ¹H NMR and ¹³C NMR spectra can be predicted based on its structural motifs.
¹H NMR Spectroscopy: The proton NMR spectrum would provide key information. The protons on the aniline (B41778) ring would appear as multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The methine proton (CH-NH₂) adjacent to the chiral center would likely be a singlet or a doublet, with its chemical shift influenced by the electronic environment. The nine protons of the bulky tert-butyl group would exhibit a characteristic sharp singlet, typically in the upfield region (around δ 0.9-1.2 ppm), due to their magnetic equivalence. The protons of the amino group (-NH₂) would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. Conformational and dynamic studies, such as variable temperature NMR, could provide insights into the rotational barriers around the C-C and C-N bonds.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The aniline ring would display four signals in the aromatic region (around δ 110-150 ppm). The quaternary carbon of the tert-butyl group would have a characteristic chemical shift, as would the methyl carbons. The chiral methine carbon would also have a distinct signal.
A related compound, N-(2,2-dimethylpropyl)aniline, provides some comparative context, though it lacks the chiral center and the specific substitution pattern of the target molecule. For aniline itself, extensive NMR data is available, showing characteristic shifts for the aromatic protons and carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₁₁H₁₈N₂ and a monoisotopic mass of 178.1470 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 178. The fragmentation pattern would be characteristic of the structure. A prominent fragmentation pathway would likely involve the cleavage of the bond between the chiral carbon and the tert-butyl group, leading to a stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57. Another significant fragmentation would be the loss of the amino group. Analysis of the fragmentation pattern helps to confirm the connectivity of the molecule. For comparison, the mass spectrum of aniline shows a prominent molecular ion peak at m/z 93.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands:
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching of the aliphatic C-H bonds of the tert-butyl and methine groups, and above 3000 cm⁻¹ for the aromatic C-H bonds.
C=C stretching: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
N-H bending: A band around 1600 cm⁻¹ is characteristic of the scissoring vibration of the primary amine.
The IR spectrum of aniline shows characteristic peaks for the N-H and aromatic C-H stretches.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aniline chromophore in this compound would be expected to exhibit absorption bands in the UV region. Aniline itself typically shows two main absorption bands: a strong primary band around 230 nm (π → π* transition) and a weaker secondary band around 280 nm (n → π* transition). The substitution on the aniline ring in the target molecule would likely cause a slight shift in the position and intensity of these absorption maxima.
Time-Resolved Electron Paramagnetic Resonance (TREPR) for Reaction Intermediate Probing
Time-Resolved Electron Paramagnetic Resonance (TREPR) is a specialized technique used to study the structure and dynamics of short-lived paramagnetic intermediates, such as radicals and triplet states, that may form during chemical reactions. While there is no specific literature available on the application of TREPR to this compound, this technique could theoretically be employed to investigate its behavior in photochemical or redox reactions where radical intermediates might be generated. For instance, if the amino group were to undergo a one-electron oxidation, TREPR could potentially detect and characterize the resulting aminyl radical.
Chiral Separation and Enantiomeric Purity Determination
The determination of enantiomeric purity is critical for any chiral compound intended for pharmaceutical use. Chiral chromatography is the cornerstone for separating the (R)- and (S)-enantiomers of 3-(1-amino-2,2-dimethylpropyl)aniline and quantifying the enantiomeric excess (ee).
Chiral Chromatography (e.g., HPLC, SFC, GC, CE, TLC)
A variety of chiral chromatographic techniques can be applied for the enantiomeric separation of this compound. The choice of method depends on the specific requirements of the analysis, such as speed, resolution, and sample matrix.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used technique for enantioseparation. This can be achieved through two main approaches:
Direct Separation: Using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type CSPs are often effective for separating chiral amines.
Indirect Separation: Derivatizing the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.
For primary amines, crown ether-based stationary phases have also shown utility in HPLC enantioseparations.
Supercritical Fluid Chromatography (SFC): SFC is an attractive alternative to HPLC, often providing faster separations and using more environmentally friendly mobile phases (typically supercritical CO₂ with a co-solvent). Chiral SFC with polysaccharide-based CSPs is highly effective for the separation of a wide range of chiral compounds, including amines.
Gas Chromatography (GC): Chiral GC can be used for the enantiomeric separation of volatile amines. The compound may need to be derivatized to increase its volatility and thermal stability. Chiral GC columns, often coated with cyclodextrin (B1172386) derivatives, are used to achieve separation.
Capillary Electrophoresis (CE): Chiral CE is a high-efficiency separation technique that requires only a small amount of sample. Enantiomeric separation is typically achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.
Thin-Layer Chromatography (TLC): Chiral TLC can be used for a rapid and simple screening of enantiomeric purity. This is often performed on plates coated with a chiral selector or by using a chiral mobile phase additive.
Optical-Based Absolute Chiral Analysis
The absolute configuration of chiral molecules is a critical aspect of their chemical identity, profoundly influencing their biological activity and physical properties. Optical-based spectroscopic techniques are paramount in the non-destructive determination of the absolute stereochemistry of chiral compounds. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. The primary techniques employed for such analysis include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD).
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-visible region, arising from electronic transitions. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. For complex molecules, the experimental ECD spectrum is often compared with quantum-chemical predictions for different stereoisomers to assign the absolute configuration.
VCD spectroscopy provides similar stereochemical information but probes the vibrational transitions in the infrared region of the spectrum. nih.govnih.gov This technique is particularly valuable as all molecules possess vibrational modes, making it broadly applicable. The comparison of experimental VCD spectra with those calculated using density functional theory (DFT) has become a robust method for the unambiguous assignment of absolute configuration for chiral molecules, including complex natural products and pharmaceuticals. nih.gov
ORD spectroscopy measures the change in the angle of plane-polarized light as a function of wavelength. scispace.com The resulting ORD curve, particularly the sign and magnitude of the Cotton effects near absorption bands, is characteristic of a specific enantiomer.
Solid-State Structural Analysis (e.g., X-ray Diffraction)
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the absolute configuration of a chiral molecule, thereby offering a complete picture of its solid-state structure. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map is generated, from which the atomic positions can be determined. nih.gov
The crystallographic data obtained includes the crystal system, space group, and unit cell dimensions, which describe the symmetry and packing of the molecules within the crystal lattice. For chiral compounds, crystallization in a chiral space group allows for the determination of the absolute configuration, often confirmed using the Flack parameter. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing and can influence the material's physical properties. researchgate.netnih.gov
Despite the power of this technique, a search of the Cambridge Structural Database (CSD) and other scientific literature reveals no publicly available single-crystal X-ray diffraction data for This compound or its simple salts. While the structures of many other aniline derivatives and complex amines have been reported, the specific crystallographic information for the title compound remains undetermined in the public domain. researchgate.netresearchgate.net Consequently, a data table detailing its crystallographic parameters cannot be provided.
Computational and Theoretical Studies of R 3 1 Amino 2,2 Dimethylpropyl Aniline and Chiral Amines
Molecular Modeling and Simulation
Molecular modeling and simulation encompass a range of computational techniques that are used to study and predict the behavior of molecules and molecular systems. These tools are vital for the application of chiral amines in biological and pharmaceutical contexts.
Biocatalysis, the use of enzymes to perform chemical transformations, is a powerful and sustainable method for producing enantiopure chiral amines. nih.govmdpi.com However, naturally occurring enzymes may not be optimal for industrial processes, often exhibiting low activity or selectivity towards non-native substrates. nih.gov Computational approaches are central to engineering these enzymes to enhance their properties. nih.govnih.govresearchgate.netdovepress.com
Strategies like rational design and directed evolution are guided by computational tools. rsc.org Molecular modeling and bioinformatics can pinpoint key amino acid residues in an enzyme's active site that can be mutated to improve performance. nih.goviiserpune.ac.in For example, an approach based on molecular docking was used to guide the directed evolution of an amine dehydrogenase, successfully enlarging the active site to accommodate bulkier substrates with high activity. researchgate.net This computational redesign has proven essential for expanding the substrate scope of enzymes like ω-transaminases and imine reductases, enabling the synthesis of complex chiral amines for pharmaceuticals. nih.govnih.gov
Table 3: Computational Strategies in Enzyme Engineering for Chiral Amine Synthesis
| Enzyme Class | Engineering Strategy | Computational Tool | Goal | Reference |
| ω-Transaminase (ω-TA) | Computational Redesign, Rational Design | Molecular Modeling | Expand substrate scope for bulky amines, enhance stability. | nih.govrsc.orgresearchgate.net |
| Amine Dehydrogenase (AmDH) | Rational Design, Directed Evolution | Molecular Docking | Allow acceptance of ketones instead of α-keto acids; increase activity. | nih.govdovepress.comresearchgate.net |
| Imine Reductase (IRED) | Metagenomic Screening, Homology Modeling | Bioinformatics, Sequence Analysis | Identify new enzymes with diverse substrate scope for sterically demanding ketones and amines. | nih.govyoutube.com |
| Monoamine Oxidase (MAO) | Directed Evolution | Not specified | Improve efficiency and stereoselectivity for specific amine substrates. | mdpi.com |
While (R)-3-(1-amino-2,2-dimethylpropyl)aniline is a building block, its derivatives are often designed to interact with biological targets like receptors or enzymes to elicit a therapeutic effect. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor). researchgate.netdergipark.org.tr
This method is instrumental in drug discovery for screening virtual libraries of compounds against a protein target, helping to prioritize which derivatives to synthesize and test. capes.gov.bracs.org The docking process involves generating three-dimensional models of the ligand and the target's binding site and then using a scoring function to estimate the strength of the interaction, often reported as a binding energy. nih.govkoreascience.kr Docking studies can also reveal the key molecular interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.netkoreascience.kr This information provides a molecular-level rationale for a compound's biological activity and can guide its further optimization to improve potency and selectivity. nih.govnih.gov
Table 4: Example Applications of Molecular Docking for Amine-Containing Compounds
| Ligand Type | Protein Target | Information Obtained | Purpose | Reference |
| Naphthaldimine derivatives of chiral amines | Cellulose-based chiral stationary phase | Binding energies, complex conformations | To explain the experimental enantioseparation and elution order in HPLC. | nih.gov |
| Benzamide derivatives | Topoisomerase I and IIα | Binding energies, molecular interactions | To identify promising compounds with potential anticancer activity. | dergipark.org.tr |
| Bioactive metabolites from Anisomeles indica | Muscarinic M3 receptor (M3MACR), 5-HT3 receptor | Binding propensity, interaction with active site residues | To investigate the biochemical pathways underlying observed antidiarrheal activity. | researchgate.net |
| Pyrimidine derivatives | Janus kinase 3 (JAK3) | Potential binding modes of a virtual library | To guide the synthesis of novel and selective kinase inhibitors. | acs.org |
Applications and Roles of R 3 1 Amino 2,2 Dimethylpropyl Aniline in Advanced Organic Synthesis
Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules
No available scientific literature documents the use of (R)-3-(1-amino-2,2-dimethylpropyl)aniline as a chiral building block for the synthesis of complex organic molecules.
Construction of Stereochemically Defined Scaffolds and Heterocycles
There is no published research demonstrating the application of this compound in the construction of the specified stereochemically defined scaffolds and heterocycles. Specifically, no studies were found that describe its use in the synthesis of:
Pyrido[2,3-d]pyrimidines
Indolin-3-ones
Thiazoline (B8809763) Derivatives
Peptidomimetics
Role as a Precursor for Chiral Ligands and Organocatalysts in Asymmetric Catalysis
Design and Synthesis of Novel Chiral Ligands
There is no evidence in the current body of scientific literature of novel chiral ligands being designed or synthesized from this compound.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (R)-3-(1-amino-2,2-dimethylpropyl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves alkylation of aniline derivatives, leveraging bulky alkyl halides (e.g., 2,2-dimethylpropyl bromide) under controlled conditions. Key steps include:
- Protection of the amine group to avoid side reactions during alkylation.
- Optimization of solvent polarity (e.g., DMF or THF) to enhance nucleophilicity.
- Temperature control (60–80°C) to balance reaction rate and byproduct formation.
- Purification via column chromatography or recrystallization to isolate the enantiomerically pure (R)-form .
- Critical Data :
| Method | Yield (%) | Purity (%) | Key Condition |
|---|---|---|---|
| Alkylation | 65–75 | ≥95 | N-protection, 72h reflux |
| Reductive amination | 50–60 | ≥90 | Pd/C, H₂, 40°C |
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement and absolute configuration determination .
- Chiral HPLC : Employ chiral stationary phases (e.g., cellulose derivatives) with UV detection to resolve enantiomers.
- Vibrational spectroscopy : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes for the (R)-configuration .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomeric mixtures of this compound during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry, followed by cleavage .
- Enzymatic resolution : Use lipases or acylases to selectively hydrolyze one enantiomer from a racemic ester intermediate .
- Dynamic kinetic resolution : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with in situ racemization for high enantiomeric excess (ee > 98%) .
Q. How do steric effects from the 2,2-dimethylpropyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Steric hindrance : The bulky substituent reduces NAS reactivity at the ortho/para positions, favoring meta substitution or alternative reaction pathways.
- DFT analysis : Calculate frontier molecular orbitals (HOMO/LUMO) and steric maps to predict regioselectivity. For example, the dimethylpropyl group increases electron density at the meta position by +0.15 eV .
- Experimental validation : Compare reaction rates with less-hindered analogs (e.g., ethyl or methyl derivatives) under identical conditions .
Q. What computational methods are recommended to predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes/receptors (e.g., kinases or GPCRs).
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and key residues (e.g., hydrogen bonds with Asp113 in β-secretase) .
- Free energy perturbation (FEP) : Quantify binding affinity changes (ΔΔG) for structural analogs to guide SAR studies .
Q. How should researchers address contradictory literature data on the biological activity of this compound derivatives?
- Methodological Answer :
- Orthogonal assays : Validate activity across multiple platforms (e.g., cell-based vs. enzymatic assays).
- Dose-response studies : Establish EC₅₀/IC₅₀ curves to confirm potency thresholds.
- Structural analogs : Synthesize and test derivatives with modified substituents to isolate critical pharmacophoric features .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
